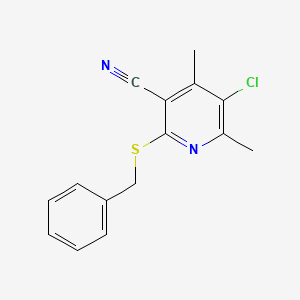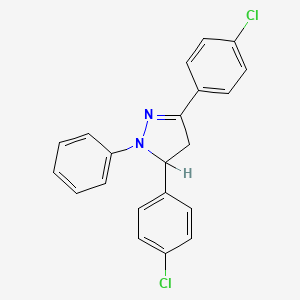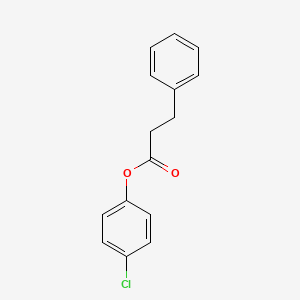
N-benzyl-4-chloro-N'-hydroxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-chloro-N'-hydroxybenzenecarboximidamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as NHBC and has a molecular formula of C14H12ClN3O. NHBC has been shown to exhibit a range of biochemical and physiological effects, making it an important area of research for scientists in various fields.
Mécanisme D'action
The mechanism of action of NHBC is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and division. NHBC has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
NHBC has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that NHBC can inhibit the activity of various enzymes involved in cell growth and division, including topoisomerase II and protein kinase C. NHBC has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
NHBC has several advantages as a research tool. It is a potent and specific inhibitor of certain enzymes involved in cell growth and division, making it a valuable tool for studying these processes. NHBC is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to the use of NHBC in lab experiments. Its potency can make it difficult to determine the optimal concentration for use in experiments, and its effects may be influenced by factors such as cell type and culture conditions.
Orientations Futures
There are several potential future directions for research on NHBC. One area of interest is in the development of new cancer therapies based on NHBC. Studies have shown that NHBC exhibits potent anti-cancer activity, and further research could lead to the development of new treatments for various types of cancer.
Another potential area of research is in the study of the mechanisms of action of NHBC. While some aspects of its mechanism of action have been elucidated, there is still much to be learned about how NHBC exerts its effects on cells.
Overall, NHBC is a promising compound with a range of potential applications in scientific research. Its potent anti-cancer activity and ability to inhibit enzymes involved in cell growth and division make it a valuable tool for studying these processes and developing new therapies.
Méthodes De Synthèse
The synthesis of NHBC involves the reaction of 4-chlorobenzenecarboximidamide with benzyl alcohol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of NHBC as the final product. The purity of the compound can be improved through various purification techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
NHBC has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. Studies have shown that NHBC exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. NHBC has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N'-benzyl-4-chloro-N-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-13-8-6-12(7-9-13)14(17-18)16-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONICETBGNQLOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, benzylamino(4-chlorophenyl)-, oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)
![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)


methanone](/img/structure/B5917963.png)

![N-[2-(4-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917991.png)



![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B5918025.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)